molecular formula C9H10BrNO3 B13026307 (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Cat. No.: B13026307
M. Wt: 260.08 g/mol
InChI Key: MSPXYAMOMRDXEZ-ZETCQYMHSA-N
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Description

(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid typically involves the bromination of a precursor compound followed by the introduction of the amino and hydroxyl groups. One common method involves the use of bromine and a suitable catalyst to introduce the bromine atom into the phenyl ring. Subsequent reactions introduce the amino and hydroxyl groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid: Lacks the stereochemistry specified in (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

    3-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

MSPXYAMOMRDXEZ-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CC(=O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC(=O)O)N)O

Origin of Product

United States

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